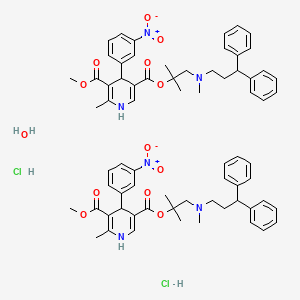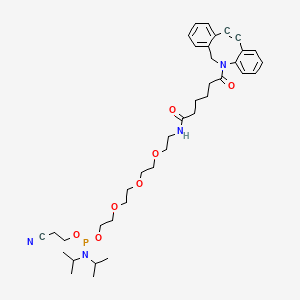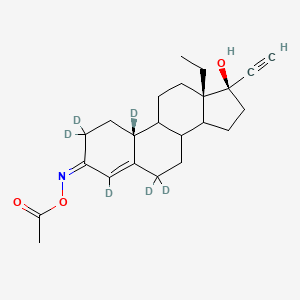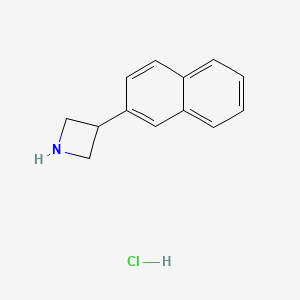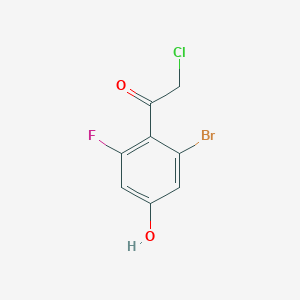
2'-Bromo-6'-fluoro-4'-hydroxyphenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl chloride backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 2’-fluoro-4’-hydroxyacetophenone using a brominating agent such as pyridine hydrobromide perbromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The resulting brominated product is then treated with thionyl chloride to introduce the chloride group, forming 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes.
科学的研究の応用
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its halogenated structure allows for the investigation of halogen bonding in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with molecular targets through various pathways. The presence of halogen atoms allows for halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2’-Bromo-4’-hydroxyphenacyl chloride: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2’-Fluoro-4’-hydroxyphenacyl chloride: Lacks the bromine atom, which can affect its halogen bonding capabilities.
4’-Hydroxyphenacyl chloride: Lacks both bromine and fluorine atoms, making it less versatile in terms of chemical modifications.
Uniqueness
2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. The combination of these functional groups also allows for specific interactions in biological systems, making it a valuable compound for research and development.
特性
分子式 |
C8H5BrClFO2 |
|---|---|
分子量 |
267.48 g/mol |
IUPAC名 |
1-(2-bromo-6-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(12)2-6(11)8(5)7(13)3-10/h1-2,12H,3H2 |
InChIキー |
RXQSVEOMTXWJOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(=O)CCl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


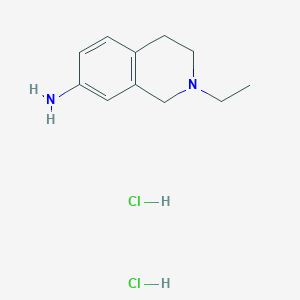
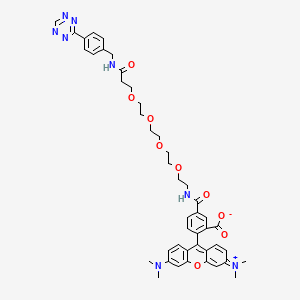
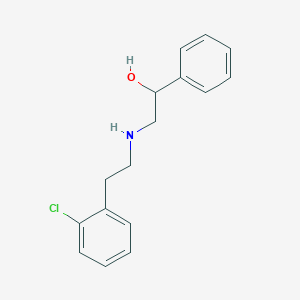
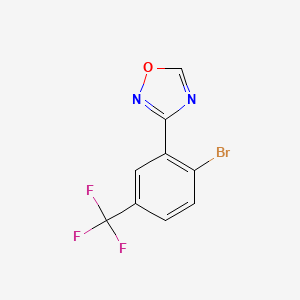


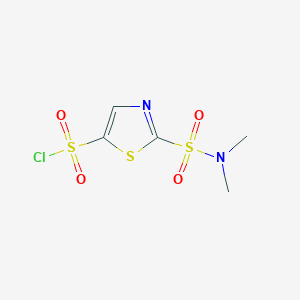
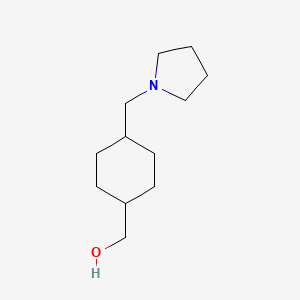
![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)
